Butaxamina

Description

Historical Context of Beta-Adrenergic Receptor Modulators in Research

The concept of specific receptors for drugs and endogenous substances was first proposed in the early 1900s. researchgate.net The division of adrenergic receptors into alpha and beta subtypes based on their functional effects was established in 1948 by Raymond Ahlquist. revespcardiol.orgresearchgate.net This foundational work paved the way for the development of compounds that could selectively interact with these receptor subtypes. The first beta-blocker, dichloroisoprenaline, a partial agonist, was synthesized, followed by the development of propranolol, a non-selective beta antagonist, in the late 1950s. researchgate.netjove.comrevespcardiol.org The introduction of beta-blockers for clinical use, particularly in cardiovascular therapies, marked a significant advancement in pharmacology. revespcardiol.orgresearchgate.netrevespcardiol.org Subsequent research led to the development of more selective beta-blockers, including those targeting the β1 receptor (cardioselective) and later generations with additional alpha-blocking or vasodilatory properties. revespcardiol.orgjove.comrevespcardiol.org This historical trajectory highlights the ongoing effort to develop increasingly selective and effective modulators of adrenergic receptors for both research and therapeutic purposes.

Classification of Butaxamina as a Selective Beta-2 Adrenergic Antagonist

This compound is classified as a selective antagonist of the beta-2 adrenergic receptor. nih.govmedkoo.comcymitquimica.com This selectivity means that this compound preferentially binds to and blocks the activity of β2-ARs compared to other adrenergic receptor subtypes, such as β1-ARs or alpha-adrenergic receptors. nih.govmedkoo.comcymitquimica.com While beta-blockers used clinically are often categorized as non-selective (blocking both β1 and β2) or cardioselective (primarily blocking β1), this compound's selectivity lies specifically with the β2 subtype. nih.govcvpharmacology.comdrugs.com This characteristic makes it a valuable tool for researchers aiming to isolate and study the effects mediated specifically through β2-ARs.

Significance of this compound in Experimental Pharmacology and Receptor Research

The primary utility of this compound lies in its application in experimental settings, particularly in animal and tissue experiments, for the characterization of beta-2 adrenergic receptors. nih.govmedkoo.comwikipedia.orgsmallmolecules.com By selectively blocking β2-ARs, researchers can use this compound to determine the extent to which a particular physiological effect or the activity of another drug is mediated via this specific receptor subtype. wikipedia.org If an effect persists despite the blockade of β2 receptors by this compound, it suggests that the effect is not solely or primarily mediated by β2-ARs. wikipedia.org This is crucial for dissecting the complex roles of different adrenergic receptor subtypes in various tissues and physiological processes. Studies have utilized this compound to investigate the role of β2-ARs in contexts such as bone metabolism and inflammation. nih.govnih.govchemsrc.com For instance, research in aged mice demonstrated that pretreatment with this compound enhanced mechanically induced bone formation, suggesting a role for β2-ARs in negatively regulating this process. nih.govchemsrc.com Another study in mice explored the effect of this compound on oxygen treatment's protection against inflammation, indicating β2-AR pathway involvement. nih.gov

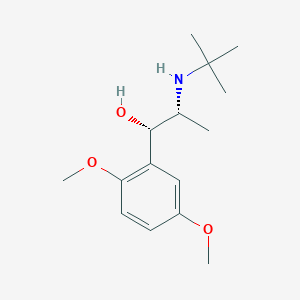

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUSDDMONZULSC-QMTHXVAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172986, DTXSID50897104 | |

| Record name | Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | l-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-89-9, 60934-52-3 | |

| Record name | Butoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | l-Butoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization of Butaxamina

Diverse Synthetic Routes for Butaxamina

The synthesis of this compound can be achieved through different chemical pathways, starting from various precursors. The specific route chosen can influence the yield, purity, and stereochemical outcome of the final product.

Direct Synthesis Strategies from Precursors

While specific detailed direct synthesis strategies for this compound from defined precursors are not extensively detailed in the provided search results, the general approach to synthesizing compounds like this compound, which contain amine and alcohol functionalities on a substituted aromatic ring, often involves reactions such as reductive amination, alkylation of amines, or reduction of amide or nitro groups. The PubChem entry for this compound lists its IUPAC name as (1S,2R)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol, indicating its structure and the presence of specific functional groups that would be targeted during synthesis. nih.gov The synthesis of related compounds and analogues often involves multi-step processes starting from simpler building blocks. For instance, the synthesis of butitaxel analogues involved preparing compounds from amines through Schotten-Baumann acylation. nih.gov

Exploration of Alternative Synthetic Pathways for this compound Analogues

The exploration of alternative synthetic pathways is common in medicinal chemistry to produce analogues of a parent compound with potentially altered properties. While direct information on alternative pathways specifically for this compound analogues is limited in the provided results, research on analogues of other compounds like bambuterol (B1223079) and butitaxel highlights general strategies. Synthesis of bambuterol analogues, for example, utilized 1-(3,5-dihydroxyphenyl)ethanone as a starting material. nih.gov The creation of combinatorial chemical libraries also exemplifies the exploration of diverse synthetic routes by combining various chemical building blocks to generate a range of related compounds. google.comgoogleapis.com

Stereoselective Synthesis Approaches for this compound Enantiomers

This compound possesses chiral centers, leading to the existence of enantiomers and diastereomers. nih.govwikipedia.org Stereoselective synthesis aims to produce a specific stereoisomer in excess. The provided information mentions this compound having (1S,2R) configuration in its IUPAC name, indicating a specific stereochemistry. nih.gov Research on stereoselective synthesis of other compounds, such as homotropanones and amino ketone derivatives, often employs chiral auxiliaries or organocatalysis to control the stereochemical outcome of reactions like additions to chiral imines. rsc.orgnih.govnih.govdoaj.org Techniques involving the use of chiral N-tert-butanesulfinyl imines and diastereoselective additions of organolithium compounds have been explored for the stereoselective synthesis of various nitrogen-containing compounds. nih.govnih.govdoaj.org While these examples are not specific to this compound, they illustrate the types of methodologies that could be applied to achieve stereoselective synthesis of its enantiomers. The concept of providing beta-2 agonists in enantiomerically pure or enriched form is also mentioned in the context of pharmaceutical compositions, underscoring the importance of stereoselective synthesis for such compounds. google.comgoogle.com

Advanced Spectroscopic Techniques for Structural Confirmation (Excluding basic identification data)

Advanced spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its synthesized intermediates. While basic identification data might include melting points or boiling points, advanced methods provide detailed insights into molecular structure and bonding. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the arrangement of atoms within a molecule. nih.govgoogle.comguidechem.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in the identification and confirmation of the compound's elemental composition and structure. nih.govgoogle.comtdx.cat Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within the this compound molecule by analyzing characteristic absorption bands. nist.govechemi.comnih.govgoogle.com These techniques, often used in combination, provide a comprehensive characterization of the synthesized product.

Chromatographic Purity Assessment in Research-Grade this compound Samples

Ensuring the purity of research-grade this compound samples is critical for obtaining reliable experimental results. Chromatographic techniques are widely used for this purpose, allowing for the separation and quantification of this compound from impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds and research chemicals. rsc.orgmdpi.comresearchgate.netnih.gov While specific validated HPLC methods explicitly for this compound purity assessment were not detailed in the search results, the principles and methodologies applied to similar compounds like butamirate (B195433) citrate (B86180) and butylated hydroxyanisole are relevant. rsc.orgmdpi.comresearchgate.netnih.gov RP-HPLC methods, utilizing reversed-phase columns and mobile phases consisting of mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol, are commonly employed for the separation of compounds based on their polarity. rsc.orgmdpi.comresearchgate.netnih.gov Detection is often achieved using UV detectors, typically at wavelengths where the analyte absorbs light. rsc.orgmdpi.comresearchgate.net Method validation, including assessment of specificity, linearity, accuracy, precision, and robustness, is crucial to ensure the reliability of the purity assessment. rsc.orgmdpi.comresearchgate.netnih.gov

Gas Chromatography (GC) Applications in Volatility Analysis

Information specifically detailing the application of Gas Chromatography for the volatility analysis of this compound was not found in the consulted sources. Gas Chromatography is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition. Its application for volatility analysis typically involves determining vapor pressure or studying the partitioning of a compound between a gaseous phase and another phase. While this compound is a chemical compound that could potentially be analyzed by GC depending on its thermal stability and volatility, specific studies or data tables demonstrating its use for volatility analysis of this compound were not identified.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Information specifically detailing the application of Supercritical Fluid Chromatography for the enantiomeric resolution of this compound was not found in the consulted sources. Supercritical Fluid Chromatography is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is often employed for the separation of chiral compounds (enantiomers) due to its unique selectivity and efficiency. While this compound, with its defined stereochemistry as (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol wikipedia.org, exists as stereoisomers, specific studies or data tables demonstrating the use of SFC for the enantiomeric resolution of this compound were not identified.

Pharmacological Mechanisms of Butaxamina Action

Butaxamina as a Selective Beta-2 Adrenergic Receptor Antagonist

This compound's principal mechanism of action involves the selective blockade of β2 adrenergic receptors. nih.govcymitquimica.com This selective antagonism makes it a valuable tool in pharmacological research to discern the specific roles of β2 receptors in various physiological processes. cymitquimica.comwikipedia.org

Molecular Binding Profiles and Receptor Selectivity in Isolated Systems

This compound is classified as a β2-selective beta blocker. wikipedia.org Beta-adrenergic receptors, including the β2 subtype, are G protein-coupled receptors that are activated by endogenous catecholamines. revespcardiol.org Upon activation, these receptors trigger intracellular signaling cascades. revespcardiol.org this compound's selectivity for the β2 receptor allows researchers to block the effects mediated specifically through this receptor subtype in isolated systems, aiding in the determination of β2 receptor activity. wikipedia.org While the search results confirm its β2 selectivity, specific quantitative data on molecular binding profiles (e.g., Ki or IC50 values) across different adrenergic receptor subtypes in isolated systems were not detailed in the provided snippets.

Downstream Intracellular Signaling Pathway Modulation (e.g., G-protein coupling, adenylate cyclase inhibition)

Beta-adrenergic receptors, including the β2 subtype, are coupled to G proteins. revespcardiol.orgnih.gov Specifically, β2 adrenergic receptors are primarily coupled to the stimulatory G protein (Gs). nih.gov Activation of Gs leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). merckmillipore.comwikipedia.org cAMP acts as a second messenger, modulating various cellular processes, including smooth muscle relaxation. wikipedia.org

As a β2 adrenergic receptor antagonist, this compound is expected to inhibit the activation of the Gs protein and subsequent stimulation of adenylate cyclase mediated by β2 receptor agonists. This inhibition would lead to a decrease in intracellular cAMP levels, counteracting the effects of β2 receptor activation. nih.govyeastgenome.org Studies have shown that the β2 adrenergic receptor antagonist butoxamine can partly abolish increases in serum and tissue cAMP levels induced by certain inflammatory stimuli, suggesting its role in modulating this pathway. nih.gov G protein-coupled receptors can also couple to inhibitory G proteins (Gi), which inhibit adenylate cyclase activity and decrease cAMP levels. merckmillipore.comebi.ac.ukreactome.org While β2 receptors are predominantly coupled to Gs, the interaction of antagonists like this compound with G protein coupling and adenylate cyclase activity is a key aspect of their pharmacological mechanism. merckmillipore.comyeastgenome.orgreactome.org

Investigation of Contextual or Minor Adrenergic Receptor Activities

While primarily known for its β2 adrenergic receptor antagonism, investigations may explore other potential activities of this compound on different adrenergic receptor subtypes or in specific experimental contexts.

Structure Activity Relationship Sar Studies of Butaxamina

Computational Chemistry Approaches for Butaxamina SAR

Computational methods are increasingly replacing or complementing traditional wet lab experiments in chemistry and drug discovery. nih.gov These in silico methods, including molecular modeling, QSAR, and pharmacophore modeling, deduce properties based on chemical structures. oncodesign-services.comnih.gov

Molecular Docking Simulations of this compound with Beta-Adrenergic Receptors

Molecular docking is a widely used computational technique to study the binding of small molecules (ligands) to macromolecules (receptors or enzymes). mdpi.com It is particularly valuable in drug discovery for analyzing ligand recognition and predicting binding affinity. nih.govresearchgate.net Docking simulations aim to predict the preferred orientation, or pose, of a ligand when it is bound to a receptor and to estimate the strength of the interaction. plos.org

For this compound, as a beta-2 selective adrenergic antagonist, molecular docking simulations can be employed to understand its interaction with beta-adrenergic receptors, specifically focusing on the beta-1 and beta-2 subtypes. nih.govwikipedia.orgmdpi.com These studies can help to identify key residues in the receptor binding site that are crucial for this compound's binding and selectivity. researchgate.net While docking can provide insights into binding poses and relative affinities, it's noted that for some beta-blockers like sotalol (B1662669), molecular dynamics simulations might be more effective than docking alone in fully recapitulating physiological phenomena related to beta-blockade. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build predictive models that correlate the structural properties of compounds with their biological activities. nih.govfrontiersin.org This approach uses mathematical models to predict the biological activity of new compounds based on their chemical structure, often employing machine learning techniques. oncodesign-services.comnih.gov QSAR models can be used to prioritize compounds for synthesis and testing, identify promising lead compounds, and optimize structures for improved activity and selectivity. oncodesign-services.comfrontiersin.org

In the context of this compound, QSAR modeling could be applied to a series of this compound analogs to quantify the relationship between specific structural features and their potency and selectivity towards beta-adrenergic receptors. By analyzing a dataset of compounds with known activity, QSAR models can identify molecular descriptors that are critical for strong binding to beta-2 receptors and for achieving selectivity over beta-1 receptors. nih.govfrontiersin.org These models can then be used to predict the activity and selectivity of novel, untested this compound derivatives, guiding the design of compounds with desired pharmacological profiles. rsc.orgnih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used to represent the essential 3D arrangement of molecular features that are necessary for a compound to exert a specific biological effect. dergipark.org.trnih.gov These features can include hydrogen bond donors, acceptors, charged centers, and hydrophobic regions. dergipark.org.tr Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the target receptor (structure-based). researchgate.netmedsci.org

For this compound, pharmacophore modeling can help to define the key features responsible for its interaction with beta-adrenergic receptors. A ligand-based approach could involve aligning multiple active this compound analogs and identifying common spatial arrangements of chemical features. researchgate.net If the structure of the beta-adrenergic receptor is available, a structure-based approach could be used to identify the features of the binding site that interact with this compound. medsci.org These pharmacophore models can then serve as queries for virtual screening of large chemical databases to identify novel compounds with similar activity profiles to this compound. researchgate.netdovepress.com Pharmacophore modeling can also be integrated with molecular docking and QSAR to enhance virtual screening and lead optimization efforts. dergipark.org.trmedsci.org

Impact of Structural Modifications on Receptor Affinity and Efficacy

Structural modifications to a lead compound are a common strategy in medicinal chemistry to optimize its pharmacological properties, including receptor affinity and efficacy. nih.govmdpi.com Changes in chemical structure can significantly alter how a molecule interacts with its target receptor, affecting both the strength of binding (affinity) and the magnitude of the biological response it elicits (efficacy). researchgate.netresearchgate.net

For this compound, systematic structural modifications can be made to explore their impact on binding affinity and selectivity for beta-adrenergic receptor subtypes. For example, altering substituents on the phenyl ring, the alkyl chain, or the tert-butyl group could lead to changes in lipophilicity, electronic distribution, and steric bulk, all of which can influence receptor interaction. frontiersin.org Studies on other beta-blockers have shown that even subtle structural changes can lead to significant differences in receptor binding and functional activity. plos.orgresearchgate.net Analyzing the resulting changes in affinity and efficacy provides crucial information for understanding the SAR of this compound and guiding the design of analogs with improved properties, such as enhanced beta-2 selectivity or altered efficacy (e.g., partial agonist activity). mdpi.com

Stereochemical Basis of this compound's Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.govmhmedical.com Many drugs, including this compound, contain chiral centers and can exist as stereoisomers, such as enantiomers. nih.govwikipedia.orgnih.gov Enantiomers have the same chemical formula and connectivity but are non-superimposable mirror images. nih.gov Biological systems are inherently chiral, and interactions between chiral drugs and their chiral targets (like receptors and enzymes) are often stereoselective. nih.govscribd.com This means that different stereoisomers of a drug can exhibit significantly different pharmacological profiles, including differences in receptor binding affinity, efficacy, metabolism, and transport. nih.govscribd.com

This compound, with its specified stereochemistry as (1S,2R) nih.gov, implies the presence of chiral centers. The specific three-dimensional arrangement of the substituents around these centers is crucial for its selective interaction with beta-2 adrenergic receptors. The binding site of a receptor is a 3D environment, and the spatial orientation of functional groups on the ligand must complement this environment for optimal binding to occur. nih.gov Therefore, the (1S,2R) configuration of this compound is likely essential for its observed beta-2 selectivity and antagonist activity. Studies comparing the activity of different stereoisomers of this compound, if available, would provide direct evidence for the stereochemical basis of its pharmacological activity. For example, the l-stereoisomer of sotalol is primarily responsible for its beta-blocking activity, while the d-stereoisomer is not. escholarship.org This highlights how different stereoisomers can have distinct activities.

In Vitro Pharmacological Investigations of Butaxamina

Receptor Binding Assays (e.g., Radioligand Displacement Studies)

Receptor binding assays are fundamental techniques used to quantify the interaction of a compound with its target receptor. Radioligand displacement studies are a common format within these assays, where a labeled ligand with known affinity for the receptor is displaced by increasing concentrations of the test compound, such as Butaxamina slideshare.netmerckmillipore.comnih.gov. This allows for the determination of the binding affinity (typically expressed as Ki or IC50) of the test compound for the receptor merckmillipore.comresearchgate.net.

This compound is characterized as a beta-2 selective adrenergic antagonist, implying a higher binding affinity for beta-2 adrenoceptors compared to other adrenergic receptor subtypes nih.gov. Studies utilizing radioligands that bind to beta-adrenergic receptors, such as [³H]dihydroalprenolol ([³H]‐DHA) or 125I-labeled cyanopindolol, in competition with varying concentrations of this compound, can quantify its affinity and selectivity for beta-2 adrenoceptors in membrane preparations or tissue homogenates psu.eduresearchgate.net. These experiments typically generate displacement curves, from which IC50 values (the concentration of this compound required to displace 50% of the radioligand binding) can be determined and subsequently converted to Ki values to represent the equilibrium dissociation constant merckmillipore.comresearchgate.net.

While specific quantitative data (IC50 or Ki values) for this compound from publicly available radioligand displacement studies across a range of receptors were not extensively detailed in the search results, its classification as a selective beta-2 antagonist is based on such pharmacological characterization nih.govwikipedia.org. These assays are critical for establishing the primary target interaction of this compound and assessing its selectivity profile against other related or unrelated receptors nih.govopenaccessjournals.com.

Functional Assays in Isolated Tissue Preparations

Functional assays using isolated tissue preparations are vital for assessing the biological effect of a compound on a target organ or tissue, providing a more integrated view compared to isolated receptor binding. These assays involve exposing excised tissues to the compound and measuring the resulting physiological response, such as contraction or relaxation in smooth muscle wikipedia.orgnih.govresearchgate.net.

Modulation of Smooth Muscle Contraction and Relaxation

Smooth muscle tissues, such as those from the trachea, bronchi, or blood vessels, are commonly used in isolated tissue bath studies to investigate the effects of compounds acting on adrenoceptors wikipedia.orgcvphysiology.com. Beta-2 adrenoceptors are known to mediate relaxation in many smooth muscle types mdpi.com. As a beta-2 adrenoceptor antagonist, this compound would be expected to inhibit responses mediated by beta-2 receptor activation in these tissues.

In experiments with isolated smooth muscle pre-contracted with an agonist (e.g., isoproterenol (B85558), which activates both beta-1 and beta-2 receptors), the addition of this compound would be expected to block the relaxation effect mediated by beta-2 receptor stimulation mdpi.com. Concentration-response curves generated in these assays demonstrate the potency and efficacy of this compound in antagonizing beta-2 mediated smooth muscle relaxation wikipedia.org. The pA2 value, a measure of antagonist potency, can be determined from these studies.

Conversely, in tissues where beta-2 adrenoceptor activation causes contraction (less common but occurs in some vascular beds), this compound would inhibit this contractile response. The specific effect observed depends on the tissue type and the predominant adrenoceptor subtypes present and their downstream signaling pathways cvphysiology.com.

While specific detailed data from isolated smooth muscle studies with this compound were not found, its classification as a beta-2 antagonist implies that such studies have been conducted to characterize its functional effects on smooth muscle tone modulated by beta-2 adrenoceptors nih.govwikipedia.org.

Responses in Other Organ Systems Expressing Beta-2 Adrenoceptors

Beyond smooth muscle, beta-2 adrenoceptors are expressed in various other tissues and organ systems, including the heart, lungs, skeletal muscle, and cells of the immune system psu.edunih.gov. Functional assays in isolated preparations from these organs can provide further insights into this compound's effects.

For example, studies using isolated cardiac tissue could investigate if this compound has any off-target effects on cardiac function mediated by beta-1 adrenoceptors, although its selectivity for beta-2 receptors suggests minimal interaction at therapeutic concentrations nih.gov. In the context of research, this compound might be used in isolated tissue preparations to specifically block beta-2 receptor activity to isolate the effects mediated by other receptor subtypes or signaling pathways nih.govwikipedia.org.

One study in aged mice tibias, while an in vivo model, included in vitro studies on osteoblastic cultures (MC3T3-E1 cells and primary bone cell outgrowth cultures) to investigate the effects of this compound on mechanically stimulated intracellular signaling. This study showed that this compound could reverse the effects of the beta-agonist isoproterenol on ERK1/2 and AKT phosphorylation, as well as the expression of mechanosensitive genes like Fos and Ptgs2, confirming a role for beta-2 adrenoceptors in these responses in osteoblastic cells nih.govnih.gov. This highlights the use of this compound as a tool to probe beta-2 adrenoceptor-mediated functional responses in various cell types beyond traditional smooth muscle studies.

Cellular Signaling Studies (e.g., Cyclic AMP Measurements, Enzyme Activity)

Investigating the downstream cellular signaling pathways activated or inhibited by a compound provides a deeper understanding of its mechanism of action. Beta-2 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) mdpi.comwikipedia.orgnih.gov. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response wikipedia.orgnih.govmultispaninc.com.

As a beta-2 adrenoceptor antagonist, this compound would be expected to inhibit the increase in cAMP levels induced by beta-2 adrenoceptor agonists mdpi.com. Cellular signaling studies involving the measurement of intracellular cAMP levels in cells or tissues expressing beta-2 adrenoceptors in the presence of a beta-agonist and varying concentrations of this compound can quantify its ability to block this signaling cascade mdpi.comwikipedia.org.

Data Table: Effect of this compound on Agonist-Induced cAMP Production (Illustrative Example based on expected mechanism)

| Compound | Beta-Adrenoceptor Subtype | Agonist | This compound Concentration | Agonist-Induced cAMP Production (% of maximum) | Inhibition by this compound (%) |

| Isoproterenol | Beta-1 & Beta-2 | Isoproterenol | 0 | 100 | 0 |

| Isoproterenol | Beta-1 & Beta-2 | Isoproterenol | Low | Moderate Increase | Partial |

| Isoproterenol | Beta-1 & Beta-2 | Isoproterenol | High | Minimal Increase | Substantial |

| Selective Beta-2 Agonist | Beta-2 | Selective Beta-2 Agonist | 0 | 100 | 0 |

| Selective Beta-2 Agonist | Beta-2 | Selective Beta-2 Agonist | Low | Moderate Increase | Partial |

| Selective Beta-2 Agonist | Beta-2 | Selective Beta-2 Agonist | High | Minimal Increase | Substantial |

Studies may also investigate the effect of this compound on the activity of enzymes involved in the cAMP pathway, such as adenylyl cyclase or phosphodiesterases, although its primary mechanism is expected to be through direct receptor blockade rather than direct enzyme modulation wikipedia.orgnih.govresearchgate.netresearchgate.net. The study in osteoblastic cells mentioned earlier also examined the phosphorylation of downstream signaling molecules like ERK1/2 and AKT, demonstrating this compound's impact on these pathways activated by beta-2 adrenoceptors nih.govnih.gov.

Investigation of Potential Off-Target Receptor Interactions in Cell Lines

While this compound is known as a selective beta-2 adrenoceptor antagonist, it is crucial in pharmacological profiling to investigate potential interactions with a wide range of other receptors, ion channels, and enzymes to understand its full pharmacological profile and identify potential off-target effects nih.govbakerlab.orgcertara.com. These studies are typically conducted using cell lines heterologously expressing specific targets or panels of receptors aaps.org.

High-throughput screening (HTS) assays utilizing various cell-based or membrane-based formats can be employed to screen this compound against a diverse panel of targets nih.govaaps.org. These assays can include:

Binding assays: To determine if this compound binds to other receptors with significant affinity slideshare.netmerckmillipore.com.

Functional assays: To assess if this compound acts as an agonist or antagonist at other receptors or modulates the activity of ion channels or enzymes criver.comanabios.com.

Cellular signaling assays: To measure changes in downstream signaling pathways (e.g., calcium mobilization, enzyme activity, reporter gene expression) mediated by off-targets mdpi.comnih.govmultispaninc.com.

Preclinical Research on Butaxamina in Animal Models

Development and Characterization of Relevant Animal Models for Butaxamina Research

The preclinical investigation of this compound, a selective β2-adrenergic receptor antagonist, relies on the use of well-defined animal models that can effectively recapitulate specific physiological or pathological states. The selection of an appropriate model is crucial for understanding the compound's mechanism of action and its potential therapeutic or research applications. Mice are frequently used in preclinical research due to their genetic similarity to humans, rapid breeding cycles, and cost-effectiveness. Genetically engineered mouse models, in particular, have become instrumental in disease modeling and target validation. The choice of species can also be dictated by physiological similarities to humans in specific systems; for instance, guinea pigs and nonhuman primates are considered appropriate models for studying organophosphorus intoxication due to their low levels of circulating carboxylesterases, similar to humans.

To investigate the role of the β2-adrenergic system in airway function, researchers employ animal models that mimic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound is studied in these models not as a bronchodilator, but as a tool to block the β2-adrenergic receptors, thereby helping to elucidate the pathways of bronchoconstriction and the effects of β2-agonists.

Commonly used models include:

Antigen-Induced Asthma Models: Mice, rats, or guinea pigs are sensitized and subsequently challenged with an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract. These models exhibit key features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. This compound can be administered to determine the extent to which β2-adrenergic pathways contribute to airway relaxation or to block the effects of endogenous or exogenous β2-agonists.

Lipopolysaccharide (LPS)-Induced Airway Inflammation: Intratracheal administration of LPS in rodents induces a neutrophilic airway inflammation, characteristic of some forms of severe asthma and COPD. These models are valuable for studying the anti-inflammatory roles of β2-adrenergic receptor signaling, which can be probed through blockade with this compound.

Table 1: Overview of Respiratory Animal Models for this compound Research

| Model Type | Animal Species | Inducing Agent | Key Pathological Features | Application for this compound |

|---|---|---|---|---|

| Allergic Asthma | Mouse, Guinea Pig | Ovalbumin (OVA), House Dust Mite (HDM) | Airway Hyperresponsiveness (AHR), Eosinophilic Inflammation, Mucus Hypersecretion | Investigate the role of β2-receptor blockade on airway function. |

| Airway Inflammation | Mouse, Rat | Lipopolysaccharide (LPS) | Neutrophilic Inflammation, Mucus Production | Elucidate β2-adrenergic involvement in inflammatory pathways. |

Connective tissue disorders, such as systemic lupus erythematosus (SLE) and scleroderma, are characterized by autoimmunity and systemic inflammation. While direct studies of this compound in these specific models are not extensively documented, the known involvement of the sympathetic nervous system in modulating immune responses suggests a rationale for its use. Animal models are critical for dissecting the complex pathogenesis of these diseases.

Spontaneous Autoimmune Models: Genetically predisposed mouse strains, such as the MRL/lpr and NZB/W F1 mice, spontaneously develop a syndrome that closely resembles human SLE, including the production of autoantibodies and immune-complex-mediated glomerulonephritis.

Induced Models: Drug-induced lupus is a known clinical phenomenon, and various drugs can be used to induce lupus-like syndromes in animals, providing a model to study the underlying mechanisms.

In these models, this compound could be used to investigate how blockade of β2-adrenergic receptors influences the activity of immune cells (e.g., B cells) and the production of inflammatory cytokines, which are central to the pathology of these disorders.

Animal models are indispensable for clarifying the function of neurotransmitter receptors in the central nervous system (CNS). This compound is used in neurological models to probe the specific roles of β2-adrenergic receptors in various brain functions and disease states.

Neurotoxin-Induced Lesion Models: The neonatal administration of the neurotoxin 6-hydroxydopamine (6-OHDA) in rats creates a model that exhibits locomotor hyperactivity, which has been used in research related to Attention-Deficit/Hyperactivity Disorder (ADHD). In such models, this compound can be used to explore the interaction between the adrenergic and dopaminergic systems and to see if β2-receptor blockade alters behavioral phenotypes or the response to psychostimulants.

Pain and Inflammation Models: Models of inflammatory pain (e.g., induced by carrageenan) or neuropathic pain are used to study the peripheral and central mechanisms of nociception. Given that adrenergic receptors are involved in modulating pain signals, this compound can be employed to determine the specific contribution of β2-receptors to hyperalgesia and antinociception.

Pharmacodynamic Profiling of this compound in Preclinical Species

Pharmacodynamic (PD) studies are designed to understand what a drug does to the body. For this compound, this involves characterizing its interaction with β2-adrenergic receptors and the resulting physiological responses in animal systems.

Receptor occupancy (RO) assays measure the percentage of a specific receptor target that is bound by a drug at a given dose. This is a critical step in drug development to establish a relationship between drug exposure and the engagement of the molecular target. These studies can be conducted in vivo or ex vivo.

In Vivo RO: The animal is administered this compound, followed by a radiolabeled tracer that specifically binds to β2-adrenergic receptors. The displacement of the radiotracer by this compound is measured, often using imaging techniques like Positron Emission Tomography (PET), to quantify receptor occupancy directly in living tissue.

Ex Vivo RO: After administering this compound, the animal is euthanized, and tissues (e.g., brain, lung, heart) are harvested. The tissue sections are then incubated with a radiolabeled ligand. The amount of ligand that can bind is inversely proportional to the number of receptors already occupied by this compound.

These studies are essential for determining the concentration of this compound required to engage the β2-adrenergic receptor in different tissues, providing a crucial link between pharmacokinetics and pharmacodynamics.

Functional assessments measure the physiological consequences of this compound's binding to and blocking of β2-adrenergic receptors. These studies provide direct evidence of the compound's antagonist activity in a biological context.

One study investigated the effects of this compound in a mouse model of zymosan-induced generalized inflammation. Treatment with 100% oxygen was shown to be protective against the inflammatory damage. However, pretreatment with this compound, the β2-adrenergic receptor antagonist, partially reversed these protective effects. This was associated with a reduction in the levels of cyclic adenosine (B11128) monophosphate (cAMP) in both serum and tissue, suggesting that the protective effect of oxygen therapy is mediated, in part, through the β2-adrenergic receptor pathway.

Another area of research involves the sympathetic regulation of bone metabolism. A study in aged mice found that combining mechanical loading of the tibia with this compound treatment significantly enhanced the anabolic (bone-building) response compared to loading alone. This suggests that β2-adrenergic signaling normally exerts a suppressive effect on mechanically stimulated bone formation, and blocking this signal with this compound can promote bone anabolism.

Table 2: Functional Pharmacodynamic Findings for this compound in Animal Models

<table class="</div>

Tissue Distribution and Accumulation Studies in Animal Models

Generally, the distribution of a drug into various tissues is influenced by factors such as its lipid solubility, plasma protein binding, and the rate of blood flow to different organs. For a compound like butaxamine (B1668089), a selective β2-adrenergic antagonist, it would be of scientific interest to understand its concentration in tissues rich in β2-receptors, such as smooth muscle in the bronchioles and blood vessels, as well as in major organs of metabolism and excretion like the liver and kidneys.

To determine tissue distribution, researchers often employ techniques involving radiolabeled compounds. A study of this nature with butaxamine would involve administering the labeled compound to animal models and subsequently measuring the radioactivity in various tissues at different time points. This would provide data on the extent and rate of its distribution and identify any potential for accumulation in specific tissues. However, at present, the results of such specific studies on butaxamine are not available.

Long-Term Experimental Studies on Receptor Adaptation and Desensitization in Animal Models

There is a notable lack of long-term experimental studies in animal models that specifically investigate receptor adaptation and desensitization following chronic administration of butaxamine. While the phenomenon of receptor adaptation is a well-known concept in pharmacology, particularly for agents that chronically block or stimulate receptors, specific data for butaxamine is scarce.

In theory, long-term blockade of β2-adrenergic receptors by an antagonist like butaxamine could lead to an upregulation in the number of these receptors on cell surfaces as a compensatory mechanism. This could potentially lead to a state of heightened sensitivity to β2-adrenergic agonists once the antagonist is withdrawn. However, without specific long-term studies on butaxamine, this remains a theoretical consideration.

One long-term study in spontaneously hypertensive rats treated with butaxamine for 12 weeks focused on the compound's effects on bone metabolism. nih.govmedchemexpress.com While this study provides valuable insights into the chronic effects of butaxamine on skeletal tissue, it did not include an analysis of β2-adrenergic receptor density, adaptation, or desensitization in any of the tissues examined. nih.govmedchemexpress.com

Further research, including chronic administration studies in various animal models with subsequent analysis of β2-adrenergic receptor expression and function in key tissues, would be necessary to elucidate the long-term effects of butaxamine on receptor adaptation and the potential for desensitization.

Advanced Analytical Method Development for Butaxamina Research

Quantitative Analytical Methods for Butaxamina in Complex Biological Matrices

Quantitative analysis of this compound in complex biological matrices, such as plasma or tissue homogenates, presents unique challenges due to the complexity of the matrix and the potentially low concentrations of the analyte. Accurate and reliable methods are essential for pharmacokinetic and toxicokinetic studies in preclinical research. psu.edubioanalysis-zone.com

Development of Robust HPLC-UV/MS Methods for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a widely used technique for the separation, identification, and quantification of compounds in complex mixtures. omicsonline.orgijrpr.com HPLC-UV provides high throughput and reproducibility for separating structurally similar compounds, while MS offers exceptional sensitivity and accuracy for molecular identification and quantification. ijrpr.combiopharminternational.com The combination of HPLC-UV and MS allows for more reliable identification and quantification, particularly in complex biological matrices where coeluting compounds can be an issue. biopharminternational.com

Developing robust HPLC-UV/MS methods for this compound involves optimizing parameters such as column selection, mobile phase composition, flow rate, and detection wavelengths for UV, as well as ionization source and MS settings. labmanager.comresearchgate.netchromatographyonline.com These methods are critical for ensuring the quality and safety of drug candidates throughout the development process. omicsonline.orgportonpharmatech.com

Integration of LC-MS/MS for Enhanced Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a powerful technique for quantitative analysis in bioanalysis due to its enhanced sensitivity and selectivity compared to single-stage MS. bioanalysis-zone.comresearchgate.netagilexbiolabs.com LC-MS/MS is commonly employed for the quantitative analysis of drug substances and their metabolites in biological samples across all phases of drug development. researchgate.net

The integration of LC-MS/MS for this compound analysis in biological matrices involves optimizing chromatographic conditions and MS parameters, including the selection of appropriate ionization techniques (e.g., electrospray ionization) and fragmentation patterns for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). researchgate.net This approach allows for the specific detection and quantification of this compound even at very low concentrations within the complex biological environment. Challenges in LC-MS/MS analysis of compounds in biological matrices can include complex molecular structures, ionization issues, and the need for ultra-sensitive detection. agilexbiolabs.com Careful optimization of chromatographic conditions, sample preparation, and MS settings is necessary to overcome these challenges. agilexbiolabs.com Sample preparation techniques like solid phase extraction (SPE) are commonly used in bioanalysis to reduce matrix effects and improve the accuracy and reliability of LC-MS/MS analysis. researchgate.netnih.gov

Identification and Characterization of Metabolites and Degradation Products in Experimental Samples

Identifying and characterizing metabolites and degradation products of this compound is essential for understanding its fate in biological systems and evaluating the stability of the compound. labmanager.comunesp.br Metabolites are formed through biotransformation processes in the body, while degradation products can arise from chemical or physical breakdown of the compound. unesp.br

Advanced analytical techniques, particularly hyphenated techniques like LC-MS and GC-MS, are invaluable for the identification and characterization of metabolites and degradation products in complex samples. hyphadiscovery.comnih.govresearchgate.net LC-MS/MS is frequently used for structure elucidation of unknown degradation products. ekb.eg Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for definitive identification of metabolite structures, often used in conjunction with MS data. hyphadiscovery.comnih.gov

Forced degradation studies are often conducted to intentionally degrade a compound and generate degradation products, which helps in developing stability-indicating analytical methods and understanding degradation pathways. unesp.brekb.eg These studies involve exposing the compound to various stress conditions such as hydrolysis, oxidation, and photolysis. ekb.eg

Purification of metabolites from biological matrices like urine and plasma is often necessary before detailed structural characterization. hyphadiscovery.com Techniques such as preparative HPLC are employed for this purpose. hyphadiscovery.com

Method Validation and Qualification for Research and Preclinical Studies (e.g., selectivity, limit of detection, linearity)

Analytical method validation and qualification are critical processes to ensure that analytical methods are suitable for their intended purpose and can consistently produce reliable and accurate results. psu.eduomicsonline.orginvestigationsquality.com Method qualification is typically performed in the early stages of development to assess the method's feasibility and ensure it can produce reliable results for specific applications, such as preclinical studies. investigationsquality.comcellandgene.compharmtech.com Method validation is a more rigorous process that proves the method consistently produces reliable results under specified conditions and is often a regulatory requirement for methods used in later stages of drug development. investigationsquality.comcellandgene.com

Key validation parameters include selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, precision, and robustness. psu.eduomicsonline.orgagilexbiolabs.cominvestigationsquality.com

Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample, such as matrix components, impurities, and degradation products. psu.edu

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. omicsonline.org

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. omicsonline.orgagilexbiolabs.com

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. psu.eduomicsonline.org

Accuracy: The closeness of the measured value to the true value of the analyte concentration. agilexbiolabs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. agilexbiolabs.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method validation studies should demonstrate that these parameters are within acceptable limits for the intended research or preclinical application. psu.eduomicsonline.org

Development of Chiral Analytical Methods for Enantiomeric Purity

This compound possesses chiral centers, meaning it can exist as stereoisomers (enantiomers). wikipedia.org The pharmacological activity and metabolic fate of individual enantiomers can differ significantly. Therefore, developing chiral analytical methods to determine the enantiomeric purity of this compound is crucial for research and quality control. tga.gov.aumdpi.comchromatographyonline.comuff.br

Chiral High-Performance Liquid Chromatography (HPLC) using specialized chiral stationary phases is a common and effective technique for separating and quantifying enantiomers. tga.gov.auchromatographyonline.comuff.br These columns have unique spatial arrangements that allow for differential recognition and separation of enantiomers. chromatographyonline.com Other approaches for chiral separations include gas chromatography and capillary electrophoresis. chromatographyonline.com

Chiral analytical methods are used to assess the enantiomeric purity of the active substance used in preclinical studies. tga.gov.au This involves determining the percentage of the undesired enantiomer relative to the total amount of both enantiomers. chromatographyonline.com Method validation for chiral purity assays should address parameters such as selectivity for the enantiomers and the ability to accurately quantify low levels of the undesired enantiomer. tga.gov.auchromatographyonline.com

Theoretical and Computational Chemistry Applications in Butaxamina Research

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Simulations of Butaxamina

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations combine the accuracy of QM methods for a specific region of interest (e.g., the reactive site of a molecule or protein-ligand interaction) with the computational efficiency of MM methods for the larger surrounding environment (e.g., solvent or the rest of a protein). This approach allows for the study of chemical processes in complex biological or condensed phase systems that would be computationally prohibitive with QM alone wikipedia.orghmdb.ca. While QM/MM simulations are a powerful tool for investigating reaction mechanisms, binding energies, and conformational landscapes wikipedia.orguniprot.org, specific research detailing the application of QM/MM hybrid simulations directly to this compound was not identified in the conducted literature search. General applications of QM/MM include modeling reactions in enzymes and studying adsorption and catalysis in complex materials wikipedia.orghmdb.ca.

Molecular Dynamics (MD) Simulations of this compound-Receptor Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time by simulating their movements based on physical forces nih.gov. These simulations are crucial for understanding conformational changes, binding kinetics, and the stability of ligand-receptor interactions rcsb.orgpdbus.org. MD simulations can reveal how a ligand interacts with its target at an atomic level, including key residues involved in binding and the flexibility of the binding site rcsb.org. While MD simulations are widely used in studying ligand-receptor complexes nih.gov, specific studies reporting MD simulations of this compound in complex with a receptor were not found in the search results. Research on other compounds demonstrates the utility of MD simulations in confirming the stability of ligand binding within an active site and understanding dynamic interactions rcsb.org.

In Silico Prediction of this compound's Binding to Novel Targets or Off-Targets

In silico methods, such as molecular docking and virtual screening, are extensively used to predict the binding affinity of compounds to potential target proteins and to identify novel targets or off-targets. These computational techniques can help prioritize compounds for experimental testing and provide insights into potential polypharmacology.

Research involving computational approaches for characterizing the inhibition of Dipeptidyl Peptidase IV (DPP-IV) included this compound in a study. In this context, computational methods were applied to a set of compounds to evaluate their potential as DPP-IV inhibitors. This compound was listed with a predicted binding energy of -9.633 in a table of structurally diverse dipeptidyl peptidase IV inhibitors analyzed computationally. This finding suggests an predicted interaction between this compound and DPP-IV based on the computational model used in that study. In silico target prediction workflows often combine multiple tools to improve accuracy and can reveal previously unreported protein targets for compounds.

De Novo Design and Optimization of this compound Analogues Based on Computational Insights

De novo drug design involves creating novel molecular structures with desired properties, often starting from scratch rather than modifying existing compounds. Computational insights from studies such as target binding characteristics, predicted interactions, and conformational analysis can guide the design and optimization of analogue compounds with improved potency, selectivity, or pharmacokinetic properties. Techniques like structure-based design utilize the 3D structure of a target protein to design ligands that fit its binding site. While computational de novo design and optimization are active areas of research in medicinal chemistry, no specific studies were identified that describe the de novo design or computational optimization of this compound analogues based on computational insights. The field of computational design is continuously evolving, with new methods being developed to address the challenges of generating novel molecules with high affinity and selectivity.

Compound and Target Information

| Compound Name | PubChem CID |

| This compound | 134495 |

| Protein Target | Database ID (Type) |

| Dipeptidyl Peptidase IV | P27487 (UniProtKB) |

Future Directions and Emerging Research Avenues for Butaxamina

Exploration of Novel Experimental Therapeutic Applications (non-clinical)

Given Butaxamina's selective antagonism of beta-2 adrenergic receptors, future non-clinical research could explore the precise role of this receptor subtype in various physiological and pathophysiological processes. By selectively blocking beta-2 receptors using this compound in in vitro or in vivo experimental models, researchers can delineate the specific contributions of these receptors independently of other adrenergic receptor subtypes. This could involve studies in animal models of diseases where beta-2 adrenergic signaling is hypothesized to play a role, such as certain inflammatory conditions or smooth muscle disorders, strictly within a research context to understand disease mechanisms. nih.gov The insights gained from such experimental applications could potentially inform the development of novel therapeutic strategies targeting beta-2 receptors or downstream pathways, although this compound itself is not intended for clinical use. wikipedia.org

Application of Systems Biology and Multi-Omics Data in this compound Mechanism Elucidation

Systems biology and multi-omics approaches offer a powerful means to understand complex biological systems by integrating data from multiple molecular layers, such as genomics, transcriptomics, proteomics, and metabolomics. uv.esfrontlinegenomics.comfrontiersin.orgresearchgate.netmdpi.comgoogle.com Applying these techniques in studies utilizing this compound could provide a more comprehensive picture of the cellular and molecular consequences of specific beta-2 adrenergic receptor blockade. For instance, researchers could use transcriptomics and proteomics to identify changes in gene and protein expression profiles following this compound administration in a relevant experimental system. frontlinegenomics.comfrontiersin.org Metabolomics could reveal alterations in metabolic pathways influenced by beta-2 receptor activity. frontiersin.orgresearchgate.net Integrating these diverse datasets through systems biology approaches could help elucidate the intricate signaling networks and biological processes modulated by beta-2 adrenergic receptors, offering a holistic view beyond traditional single-target studies. frontiersin.orgresearchgate.net This could uncover previously unknown pathways or interactions affected by beta-2 blockade.

Development of Advanced In Vitro Organ-on-a-Chip Models for Receptor Studies

Organ-on-a-chip (OOC) technology provides microfluidic devices that mimic the structure and function of living organs, offering a more physiologically relevant in vitro environment compared to conventional cell cultures. mdpi.comnih.govnih.govemulatebio.com The development of advanced OOC models incorporating tissues known to express beta-2 adrenergic receptors, such as lung airways, cardiac tissue, or vascular smooth muscle, could provide sophisticated platforms for studying this compound's effects. mdpi.comnih.govfrontiersin.org These models could allow for real-time monitoring of cellular responses, receptor binding kinetics, and downstream signaling events in a dynamic microenvironment that better replicates in vivo conditions. mdpi.comnih.gov Utilizing OOC models could facilitate detailed investigations into the interaction of this compound with beta-2 receptors, the resulting functional changes in the tissue, and potentially the assessment of selectivity against other receptor subtypes within a more complex biological context. nih.govemulatebio.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Q & A

Q. How should researchers design reproducible experiments to evaluate Butaxamina’s pharmacological activity?

- Methodological Answer : Experimental design must include clear objectives (e.g., target receptor specificity, dose-response relationships), validated assays (e.g., enzyme inhibition, cell viability), and appropriate controls (positive/negative controls, solvent effects). Ensure replication (n ≥ 3) to account for biological variability. Detailed protocols for compound preparation (e.g., solvent, purity verification via HPLC) and assay conditions (temperature, pH) should align with guidelines for reproducibility .

Q. What are the critical steps for characterizing new this compound derivatives in synthetic chemistry studies?

- Methodological Answer : Characterization requires a multi-modal approach:

- Structural confirmation : NMR (¹H/¹³C), HRMS, and X-ray crystallography.

- Purity validation : HPLC (≥95% purity threshold) with retention time comparisons to standards.

- Physicochemical properties : LogP (partition coefficient), solubility (in PBS/DMSO), and stability (pH/time-dependent degradation studies).

Cross-reference with synthetic procedures in peer-reviewed studies to avoid methodological redundancies .

Q. How can researchers address inconsistencies in this compound’s reported IC₅₀ values across studies?

- Methodological Answer : Analyze variables such as assay type (cell-free vs. cell-based), cell lines (e.g., HEK293 vs. primary cells), and compound batch purity. Perform meta-analyses using standardized normalization (e.g., fold-change relative to controls) and statistical tests (ANOVA with post-hoc corrections). Transparent reporting of raw data in supplementary materials is critical for cross-study validation .

Advanced Research Questions

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) principles to optimize reaction parameters:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Identify interactions between variables to maximize yield.

- Byproduct mitigation : Use scavenger resins or gradient chromatography for purification.

Document iterative optimization steps in detail to support scalable synthesis .

Q. How should conflicting in vivo vs. in vitro efficacy data for this compound be resolved?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS plasma profiling. Compare tissue distribution (e.g., brain penetration via BBB assays) and off-target effects (e.g., kinase profiling panels). Integrate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ orthogonal methods:

- Cellular thermal shift assays (CETSA) : Confirm target binding under physiological conditions.

- CRISPR/Cas9 knockouts : Assess loss of efficacy in target-deficient cells.

- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff₎).

Correlate findings with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets .

Q. How can researchers systematically analyze contradictory findings in this compound’s mechanism of action?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., study design, model organisms). Apply contradiction mapping:

- Principal contradiction analysis : Determine if discrepancies arise from methodological (e.g., assay sensitivity) or biological (e.g., genetic background) factors.

- Hierarchical clustering : Group studies by experimental variables to isolate confounding factors.

Publish negative results to reduce publication bias .

Q. What computational approaches predict this compound’s off-target effects and toxicity?

- Methodological Answer : Use in silico tools:

- Molecular docking : Screen against Tox21 database targets.

- QSAR models : Predict hepatotoxicity (e.g., CYP inhibition) and cardiotoxicity (hERG channel binding).

Validate predictions with high-content imaging (HCI) in hepatocytes or cardiomyocytes .

Data Management and Reporting

Q. What standards ensure this compound research data are FAIR (Findable, Accessible, Interoperable, Reusable)?

- Methodological Answer : Adopt repositories like ChEMBL or PubChem for compound data deposition. Use ISA-Tab format for metadata (experimental conditions, assay protocols). Provide raw spectra (NMR, MS) in supplemental files with DOI links. Follow COPE guidelines for data integrity .

Q. How should researchers structure a this compound study to facilitate meta-analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.